alpha-MSH, Nle(4)-Phe(7)-(NAPS)Trp(9)-
Description
Overview of the Endogenous Melanocortin System
The melanocortin system is a crucial signaling pathway in the body that regulates a wide array of physiological processes. nih.govresearchgate.net This system is composed of melanocortin receptors, their corresponding peptide ligands (agonists), and endogenous antagonists. nih.govresearchgate.net The ligands are a family of peptide hormones known as melanocortins, which are derived from a common precursor protein called pro-opiomelanocortin (POMC). nih.govnih.gov Through tissue-specific enzymatic cleavage, POMC gives rise to several peptides, including adrenocorticotropic hormone (ACTH) and the melanocyte-stimulating hormones (MSHs): α-MSH, β-MSH, and γ-MSH. nih.govnih.gov
There are five known melanocortin receptors (MCRs), designated MC1R through MC5R, which are G-protein coupled receptors (GPCRs). nih.govnih.gov These receptors are distributed throughout the body and mediate different functions:
MC1R: Primarily found on melanocytes and immune cells, it is the key regulator of skin and hair pigmentation and also plays a role in anti-inflammatory responses. nih.govnih.govnih.gov
MC2R: Located in the adrenal cortex, it is unique in that it exclusively binds ACTH to regulate steroidogenesis. nih.govnih.gov
MC3R & MC4R: These receptors are predominantly expressed in the central nervous system, particularly the hypothalamus, where they are critical for regulating energy homeostasis, food intake, and sexual function. nih.gov
MC5R: Found in various peripheral tissues, including exocrine glands, its functions are still being fully elucidated. nih.govnih.gov
The system is also modulated by endogenous antagonists, namely the agouti signaling protein (ASIP) and the agouti-related protein (AgRP), which inhibit the activity of melanocortin peptides at specific receptors. researchgate.netnih.gov This intricate balance of agonists and antagonists allows the melanocortin system to precisely control functions ranging from metabolism and inflammation to pigmentation. nih.govresearchgate.netnih.gov
Historical Context of Synthetic α-Melanocyte Stimulating Hormone Analog Development
The native α-MSH peptide has a tridecapeptide structure (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) and is a primary ligand for several melanocortin receptors. However, its therapeutic potential is limited by its short biological half-life due to rapid enzymatic degradation. This led to significant efforts, beginning in the 1980s, to develop synthetic analogs with improved stability and potency.
One of the earliest and most significant breakthroughs was the discovery that specific amino acid substitutions could dramatically enhance the peptide's properties. Researchers found that heat and alkali treatment of α-MSH, which caused partial racemization of certain amino acids, resulted in a product with prolonged biological activity. This observation guided the rational design of synthetic analogs. The primary goals were to create molecules resistant to enzymatic breakdown while increasing their binding affinity and efficacy at target melanocortin receptors. nih.gov
This research led to the creation of highly potent and stable analogs, most notably [Nle(4), D-Phe(7)]-α-MSH, also known as NDP-MSH or afamelanotide. This compound became a foundational tool for studying the melanocortin system and a prototype for further drug development, demonstrating significantly prolonged and potent activity compared to the native hormone. Other well-known synthetic analogs that emerged from this era of research include Melanotan II.
Rationale for Specific Amino Acid Substitutions in the [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-Melanocyte Stimulating Hormone Analog
The design of advanced α-MSH analogs involves precise modifications to the original amino acid sequence. The core pharmacophore, or "message sequence," essential for receptor recognition and activation is the His-Phe-Arg-Trp sequence at positions 6 through 9. nih.gov The analog [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH contains three key substitutions designed to optimize its biological activity profile.
Table 1: Key Amino Acid Substitutions in the α-MSH Analog
| Position | Original Amino Acid | Substituted Amino Acid | Primary Rationale |
| 4 | Methionine (Met) | Norleucine (Nle) | Increase chemical stability and resistance to oxidation. |
| 7 | L-Phenylalanine (L-Phe) | D-Phenylalanine (D-Phe) | Enhance receptor potency and prolong biological activity. |
| 9 | Tryptophan (Trp) | N-alpha-phenylethyl-L-tryptophan ((NAPS)Trp) | Hypothesized to modify receptor binding affinity and selectivity. |
Position 7, located within the critical His-Phe-Arg-Trp message sequence, is occupied by L-phenylalanine in native α-MSH. The substitution of this amino acid with its D-stereoisomer (D-Phe) is one of the most impactful modifications in the development of superpotent melanotropin analogs. Introducing the D-amino acid at this position dramatically increases the peptide's potency at melanocortin receptors, with some studies reporting that [Nle4, D-Phe7]-α-MSH is over 26 times more potent than native α-MSH in certain assays. This substitution also confers remarkable resistance to enzymatic cleavage, leading to an ultra-long duration of biological action. The change in chirality is believed to lock the peptide into a more favorable conformation for receptor binding and activation while simultaneously making the adjacent peptide bonds inaccessible to degradative enzymes. nih.gov
Table 2: Receptor Binding Affinities of [Nle(4), D-Phe(7)]-α-MSH (NDP-MSH)
| Receptor | Ki (nM) |
| MC1R | 0.085 |
| MC3R | 0.4 |
| MC4R | 3.8 |
| MC5R | 5.1 |
Data represents the binding affinities of the parent compound [Nle(4), D-Phe(7)]-α-MSH, which serves as the backbone for the title analog. Ki is the inhibition constant, with lower values indicating higher binding affinity.
The tryptophan residue at position 9 is the final amino acid in the essential His-Phe-Arg-Trp pharmacophore and is known to be important for receptor molecular recognition and stimulation. researchgate.net Studies involving the replacement of Trp9 with other amino acids have shown significant changes in receptor activity, indicating the indole (B1671886) moiety of tryptophan is crucial for potent agonist activity, particularly at the centrally-expressed MC3R and MC4R. researchgate.net
While direct research data on the specific [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH analog is not prominently available, the role of the novel N-alpha-phenylethyl-L-tryptophan ((NAPS)Trp) modification can be hypothesized based on established principles of medicinal chemistry. The addition of a bulky phenylethyl group to the alpha-nitrogen of the tryptophan residue is a sophisticated chemical strategy. This modification is likely intended to probe the ligand-binding pocket of the melanocortin receptors. The introduction of this large, aromatic group could enhance binding affinity through increased hydrophobic or van der Waals interactions with specific residues within the receptor. Furthermore, the steric bulk of the N-alpha-phenylethyl group may be designed to influence receptor selectivity, potentially favoring binding to one melanocortin receptor subtype over others by sterically hindering its fit into the binding sites of non-target receptors. This could be a strategy to fine-tune the pharmacological profile of the analog, directing its action more specifically toward a desired receptor.
Properties
CAS No. |
113603-78-4 |
|---|---|
Molecular Formula |
C18H19NO4 |
Synonyms |
alpha-MSH, Nle(4)-Phe(7)-(NAPS)Trp(9)- |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Nle 4 Phe 7 Naps Trp 9 α Melanocyte Stimulating Hormone
Melanocortin Receptor Binding Profile and Selectivity
The synthetic α-MSH analog [Nle(4), D-Phe(7)]-α-MSH is recognized for its high potency and its interactions with various melanocortin receptors (MCRs). genscript.com Its binding profile demonstrates a non-selective affinity for several subtypes, distinguishing it as a broad-spectrum melanocortin system modulator. glpbio.com
Affinity and Specificity for Melanocortin Receptor Subtypes (e.g., MC1R, MC3R, MC4R, MC5R)
[Nle(4), D-Phe(7)]-α-MSH exhibits nanomolar binding affinities across multiple melanocortin receptor subtypes, with the exception of the MC2R, for which adrenocorticotropic hormone (ACTH) is the exclusive ligand. genscript.comnih.gov The analog demonstrates a particularly high affinity for the MC1 receptor, followed by the MC3, MC4, and MC5 receptors. tocris.com This potent binding is attributed to structural modifications, specifically the substitution of methionine at position 4 with norleucine (Nle) and L-phenylalanine at position 7 with its D-isomer (D-Phe), which confers resistance to enzymatic degradation. nih.gov
Studies have quantified the binding affinities (Ki) of [Nle(4), D-Phe(7)]-α-MSH for human melanocortin receptors, showcasing its powerful interaction at a molecular level. tocris.com The binding epitopes on the receptor for this D-isomer analog have been shown to differ from those of the native α-MSH (L-isomer), providing insight into the basis of its enhanced potency. nih.gov For instance, mutations of specific amino acids in the MC1R, such as Asp117 and His260, significantly reduced the binding of α-MSH but did not affect the binding of [Nle(4), D-Phe(7)]-α-MSH. nih.gov
Melanocortin Receptor Binding Affinities of [Nle(4), D-Phe(7)]-α-MSH
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| MC1R | 0.085 |
| MC3R | 0.4 |
| MC4R | 3.8 |
| MC5R | 5.1 |
Data sourced from references tocris.com.
Assessment of Agonistic and Antagonistic Properties
[Nle(4), D-Phe(7)]-α-MSH is characterized as a potent, non-selective agonist at the melanocortin receptors MC1R, MC3R, MC4R, and MC5R. tocris.comabbiotec.com Its agonistic activity means that it binds to and activates these receptors, mimicking the function of the endogenous α-MSH but with significantly greater potency and prolonged action. nih.gov Research confirms that it acts as a full agonist for these receptor subtypes. revvity.com This potent agonism is the foundation for its subsequent effects on intracellular signaling pathways. nih.gov
Intracellular Signal Transduction Pathways Activated by the Analog
Upon binding to and activating melanocortin receptors, [Nle(4), D-Phe(7)]-α-MSH triggers a cascade of intracellular signaling events. These pathways are crucial for mediating the diverse physiological effects associated with melanocortin system activation.
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
A primary and well-established signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [Nle(4), D-Phe(7)]-α-MSH has been shown to be a powerful stimulator of this pathway. nih.gov Research demonstrates that this analog is approximately 26 times more potent than the native α-MSH in activating mouse melanoma adenylyl cyclase. nih.gov This robust stimulation of cAMP production is a key mechanism through which the analog exerts its effects, such as the stimulation of tyrosinase activity in melanoma cells. nih.govnih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Beyond the classical cAMP pathway, evidence suggests the involvement of other signaling cascades. The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as the ERK1/2 cascade, has been linked to melanocortin signaling. While direct studies on [Nle(4), D-Phe(7)]-α-MSH's role in MAPK activation are part of a broader research area, its influence on complex cellular processes implies the modulation of such pathways. For example, the analog's ability to prevent the nuclear translocation of NF-κB subunits, which can be linked to MAPK signaling, points towards its role in modulating these inflammatory cascades. nih.gov
Investigation of Other Downstream Signaling Elements (e.g., PPAR-γ, IL-10)
Research has extended to other downstream signaling elements modulated by [Nle(4), D-Phe(7)]-α-MSH. In microglial cells, which express the MC4R, the analog has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov Furthermore, it stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) in these cells. nih.gov However, the analog did not affect TLR-induced IL-10 release, suggesting a specific and context-dependent mechanism of action. nih.gov These findings highlight the compound's ability to promote an M2-like, or alternative, immunomodulatory phenotype in microglia, further demonstrating the breadth of its signaling capabilities. nih.gov
Ligand-Receptor Interaction Dynamics and Molecular Recognition
The interaction of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH with melanocortin receptors is understood through the lens of its parent compound, NDP-MSH, and the specific modifications it contains. The Nle(4) and D-Phe(7) substitutions are known to dramatically increase biological activity and resistance to enzymatic degradation. nih.gov The addition of a photoreactive group at the tryptophan-9 position, denoted as (NAPS)Trp(9), transforms the peptide into a tool for photoaffinity labeling. This technique allows for the formation of a covalent bond between the ligand and its receptor upon UV irradiation, enabling the identification and characterization of the receptor protein.
In a key study, a mono-iodinated version of [Nle(4),D-Phe(7),Trp-(Naps)(9)]-α-MSH was used to investigate MSH receptors on B16 melanoma cell membranes. nih.gov Upon UV irradiation, this photoreactive analog specifically labeled a single protein band with an approximate molecular mass of 45 kDa, which corresponds to the MSH receptor. nih.gov The specificity of this labeling was confirmed by competitive displacement experiments, which showed that the labeling process paralleled the binding affinity of the ligand. nih.gov This demonstrated the utility of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH as a molecular probe for elucidating the physical characteristics of the melanocortin receptor.
| Experimental Finding |
This table summarizes the key findings from the photoaffinity labeling study involving the NAPS-modified α-MSH analog.
The biological activity of all melanocortin peptides relies on a conserved core amino acid sequence, His-Phe-Arg-Trp. nih.gov This tetrapeptide sequence is widely recognized as the critical pharmacophore domain responsible for melanocortin receptor recognition and signal transduction. researchgate.net Extensive structure-activity relationship studies have shown that this sequence is the minimal requirement for activation of several melanocortin receptors, including the MC1R and MC4R. medchemexpress.comgenscript.com
While specific studies on the core sequence's contribution within the [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH analog are not available, the activity of its parent compound, NDP-MSH, is fundamentally dependent on this sequence. genscript.com The modifications present in [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH, including the Nle(4) and D-Phe(7) substitutions, serve to stabilize the peptide and enhance the presentation of the His-Phe-Arg-Trp pharmacophore to the receptor. For instance, the Ac-His-DPhe-Arg-Trp-NH2 tetrapeptide has been identified as a potent agonist at the MC4 receptor. medchemexpress.com The Trp(9) residue, though modified with the NAPS group in this specific analog, is a crucial part of this message sequence, and modifications at this position are known to influence receptor selectivity and potency. nih.gov
The binding of melanocortin agonists to their G-protein coupled receptors is a complex process involving multiple points of interaction. The substitution of L-Phenylalanine with its D-isomer at position 7 (D-Phe7), a key feature of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH, is a critical determinant of its high potency. This substitution is believed to induce a more favorable conformation of the peptide for receptor binding and provides resistance to enzymatic degradation. nih.gov
Molecular modeling and mutagenesis studies have indicated that the D-Phe7 residue interacts with a hydrophobic pocket within the transmembrane domains of the melanocortin receptors. nih.gov For the MC1R, aromatic residues such as Phe175, Phe196, and Phe257 are thought to participate in aromatic-aromatic interactions with the ligand, contributing to binding affinity. nih.gov Similarly, for the MC4R, receptor residues within the transmembrane helices form a hydrophobic pocket that accommodates the Phe7 residue of α-MSH analogs. The interaction between the peptide's aromatic residues and these hydrophobic pockets is a key structural determinant for both binding and subsequent receptor activation.
Biological Effects and Preclinical Research Applications of Nle 4 Phe 7 Naps Trp 9 α Melanocyte Stimulating Hormone
Modulation of Melanogenesis in Cellular Research Models
The primary and most well-characterized effect of α-MSH and its analogues is the stimulation of melanin (B1238610) production in melanocytes. NDP-MSH has been shown to be a superpotent stimulator of this process.
Tyrosinase is the rate-limiting enzyme in the synthesis of melanin. Research has consistently shown that NDP-MSH is a powerful inducer of tyrosinase activity. In studies using Cloudman S91 murine melanoma cells, NDP-MSH was found to be approximately 100 times more effective than native α-MSH at stimulating tyrosinase activity. nih.gov This heightened potency is also marked by a prolonged or "residual" stimulation; after a 24-hour incubation period with NDP-MSH, elevated tyrosinase activity in melanoma cells was maintained for up to six days even after the peptide was removed from the culture medium. nih.govglpbio.com
In cultured human melanocytes, NDP-MSH produced dose-dependent increases in tyrosinase activity. unimore.it The peptide requires a shorter contact time than α-MSH to induce this effect, highlighting its efficiency and prolonged receptor interaction, which is thought to be almost irreversible. nih.govglpbio.com This sustained activation of the enzyme is a key factor in the compound's potent melanogenic effects.
The activation of tyrosinase by NDP-MSH directly translates to an increase in melanin synthesis. In human melanocyte cultures, treatment with NDP-MSH leads to a significant, dose-related increase in melanin content. unimore.it This effect is mediated through the melanocortin 1 receptor (MC1R), which, upon activation, triggers a signaling cascade, typically involving cyclic AMP (cAMP), that upregulates the expression of genes involved in melanogenesis. rndsystems.commdpi.com
| Research Model | Key Findings | Reference(s) |
| Cloudman S91 Melanoma Cells | ~100-fold more potent than α-MSH in stimulating tyrosinase. | nih.gov |
| Tyrosinase activity remained elevated for up to 6 days after peptide removal. | glpbio.com | |
| Shorter contact time required for enzyme induction compared to α-MSH. | glpbio.com | |
| Cultured Human Melanocytes | Caused dose-related increases in both tyrosinase activity and melanin content. | unimore.it |
| Induced morphological changes to a dendritic shape. | unimore.it | |
| Human Volunteers | Significantly increased skin melanin density. | nih.gov |
| Effective in individuals with variant MC1R alleles. | mdpi.com |
Anti-inflammatory and Immunomodulatory Research Paradigms
Beyond its effects on pigmentation, NDP-MSH exhibits significant anti-inflammatory and immunomodulatory properties, particularly within the central nervous system (CNS). Research has focused on its interaction with microglia, the resident immune cells of the brain.
Microglial cells are key players in neuroinflammatory processes and can be activated by pathogens or injury signals through Toll-like receptors (TLRs). 5z.com Research using primary rat cultured microglia has demonstrated that NDP-MSH can inhibit inflammatory responses triggered by agonists for TLR2 (Pam3CSK4) and TLR4 (lipopolysaccharide, or LPS). nih.gov The peptide was shown to reduce the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) induced by both TLR2 and TLR4 agonists. nih.gov Furthermore, NDP-MSH prevented the LPS-induced nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that drives the expression of many inflammatory genes. researchgate.net This inhibition of the NF-κB pathway is a core mechanism for the anti-inflammatory effects of melanocortins. frontiersin.org
Microglia can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. NDP-MSH has been shown to guide microglia towards an M2-like state. nih.gov In rat microglial cell cultures, NDP-MSH treatment alone induced the expression of Arginase-1 (Ag1), a marker of the M2a/M2c phenotype, while reducing the expression of the M2b marker Il-4rα. nih.gov The peptide also promotes the release of the anti-inflammatory cytokine IL-10 from microglia. researchgate.net This polarization towards an M2 phenotype supports the resolution of inflammation and tissue repair, highlighting the immunomodulatory potential of NDP-MSH within the CNS. nih.gov
| Cellular Target | Key Findings | Reference(s) |
| Primary Rat Microglia (TLR Activation) | Inhibited TLR2- and TLR4-induced release of TNF-α. | nih.gov |
| Prevented LPS-induced nuclear translocation of NF-κB p65 subunit. | researchgate.net | |
| Inhibited TLR2-induced phagocytic activity. | nih.gov | |
| Primary Rat Microglia (Phenotype) | Promoted polarization towards an M2-like phenotype. | nih.gov |
| Induced expression of the M2a/M2c marker Arginase-1 (Ag1). | nih.gov | |
| Stimulated the release of the anti-inflammatory cytokine IL-10. | researchgate.net |
Investigational Roles in Various Preclinical Disease Models
The potent melanogenic and immunomodulatory properties of NDP-MSH have led to its investigation in a variety of preclinical disease models, ranging from neuroinflammatory disorders to skin conditions.
In models of neuroinflammation, NDP-MSH has shown significant neuroprotective effects. In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, the peptide ameliorated disease progression, prevented immune cell infiltration into the CNS, and restored the integrity of the blood-brain barrier. nih.govresearchgate.net It has also been studied in models of intracerebral hemorrhage, where it was found to alleviate neuroinflammation and improve neurological outcomes. nih.gov In mouse models of Alzheimer's disease, chronic treatment with NDP-MSH improved cognitive abilities and reduced microglial activation, although it did not affect the amyloid plaque burden. nih.govfrontiersin.org Additionally, in models of stroke and cerebral ischemia, the peptide reduced neuronal death and improved functional recovery. nih.gov
The compound's primary effect on pigmentation has been leveraged in the context of skin cancer chemoprevention. nih.gov By increasing melanin production, NDP-MSH is investigated for its potential to provide photoprotection against UV-induced DNA damage, a primary cause of melanoma. mdpi.comnih.gov It is also used as a targeting agent in preclinical imaging studies, where versions of the peptide labeled with radioisotopes are used to visualize melanoma tumors that highly express the MC1R. nih.govnih.gov
Other investigational areas include its use in a rat model of heart reperfusion injury, where it was found to induce phenotype changes similar to ischemic preconditioning, offering cardioprotection. nih.gov Its anti-inflammatory effects have also been explored in a pilot study for the inflammatory skin disorder acne vulgaris, where it was observed to reduce inflammatory lesions. nih.gov
Studies in Melanoma Cell Lines and Animal Models (e.g., B16F10, HBL cells, C57BL/6J mice)
The primary application of NAPS-MSH in preclinical research has been the molecular characterization of the melanotropin (MSH) receptor on melanoma cells. As a potent photoaffinity label, NAPS-MSH has been instrumental in identifying the specific protein that constitutes the MSH receptor. nih.govresearchgate.net
In seminal studies, a monoiodinated form of the compound, ¹²⁵I-NAPS-MSH, was used to probe MSH receptors on various mouse and human melanoma cell lines. The biological activity of ¹²⁵I-NAPS-MSH was found to be approximately 6.5-fold higher than that of the native α-MSH. nih.govresearchgate.net Using this tool, researchers performed saturation binding assays on B16-F1 mouse melanoma cells, which revealed the presence of approximately 20,000 receptors per cell with a high binding affinity, indicated by an apparent dissociation constant (KD) of ~0.3 nM. nih.govresearchgate.net
Upon exposure to UV light, the NAPS group on the peptide becomes activated and covalently binds to the receptor. Subsequent analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) allowed for the identification of a photolabeled protein band with a molecular weight of approximately 45 kDa. nih.govresearchgate.net This 45 kDa band was consistently found in several mouse melanoma cell lines, including B16-F1, B16-F10, and Cloudman S91, as well as in human melanoma cell lines D10 and 205. nih.govresearchgate.net Crucially, this band was absent in non-melanoma cells, indicating its specificity to this cell type. nih.govresearchgate.net Further research using this technique on different B16 murine melanoma subclones (B16-F1, B16-F10, B16-M2R, and B16-W4) revealed heterogeneity in the MSH receptor, identifying different subtypes based on SDS-PAGE analysis. nih.gov
These foundational experiments using NAPS-MSH were critical in isolating and defining the MSH receptor as a ~45 kDa glycoprotein (B1211001) characteristic of melanoma cells. nih.govresearchgate.net
Interactive Data Table: Characterization of MSH Receptor using ¹²⁵I-NAPS-MSH
| Cell Line | Organism | Receptor Density (receptors/cell) | Binding Affinity (KD) | Labeled Protein Size (kDa) |
| B16-F1 | Mouse | ~20,000 | ~0.3 nM | ~45 |
| B16-F10 | Mouse | Not Quantified | Not Quantified | ~45 |
| Cloudman S91 | Mouse | Not Quantified | Not Quantified | ~45 |
| D10 | Human | Not Quantified | Not Quantified | ~45 |
| 205 | Human | Not Quantified | Not Quantified | ~45 |
| Data sourced from studies characterizing the MSH receptor with NAPS-MSH photolabeling. nih.govresearchgate.net |
Exploration in Neuroinflammatory Research Models
A comprehensive review of scientific literature did not identify studies utilizing [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH in neuroinflammatory research models. Research into the anti-inflammatory effects of melanocortins typically utilizes other analogues, such as [Nle(4),D-Phe(7)]-α-MSH.
Potential Involvement in Metabolic Regulation Research
There were no specific studies found that investigate the role of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH in metabolic regulation. The function of this compound as a photoaffinity label makes it unsuitable for the types of in vivo experiments required for metabolic studies.
Investigational Effects on Peripheral Nerve Regeneration
No research was identified concerning the specific effects of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH on peripheral nerve regeneration.
Pharmacokinetic and Pharmacodynamic Profile in Research Settings
The pharmacokinetic and pharmacodynamic profile of NAPS-MSH is intrinsically linked to its function as a photoaffinity label, and as such, it has not been characterized in the same way as a therapeutic peptide.
Enzymatic Stability and Proteolysis Resistance in Biological Media
While direct studies on the enzymatic stability of NAPS-MSH are not available, its structure is based on the [Nle(4), D-Phe(7)]-α-MSH analogue. This parent compound is known to be highly resistant to enzymatic degradation by serum enzymes. This resistance is a key feature conferred by the D-Phenylalanine substitution at position 7, which protects a primary cleavage site for enzymes like trypsin. The addition of the bulky NAPS group at position 9 is not expected to compromise this inherent stability, though specific data is lacking. The primary mechanism of action for NAPS-MSH involves binding to its receptor and subsequent light-induced covalent cross-linking, a process that bypasses typical enzymatic degradation pathways at the target site. acs.orgnih.gov
Considerations for Biodistribution in Animal Models
Specific in vivo biodistribution studies for [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH have not been published. The use of this compound has been confined to in vitro cell culture systems and membrane preparations for receptor identification. nih.govresearchgate.netnih.gov The general pharmacokinetics of peptides indicate that their distribution can be limited by high molecular weight and that elimination often occurs via renal filtration and subsequent degradation. youtube.com However, as a tool for laboratory research, NAPS-MSH is typically applied directly to cells or tissues, and its distribution throughout a whole animal model has not been a focus of investigation.
Advanced Methodological Approaches in the Study of Nle 4 Phe 7 Naps Trp 9 α Melanocyte Stimulating Hormone
In Vitro Receptor Binding Assays (e.g., Radioligand Competition Assays)
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. For α-MSH analogs, these assays are typically performed using cell lines that endogenously express or are engineered to overexpress specific melanocortin receptor (MC-R) subtypes, such as B16 murine melanoma cells which are rich in MC1R.
Radioligand competition assays are a primary tool in this context. These assays measure the ability of an unlabeled ligand, such as [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH, to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand is [¹²⁵I]Tyr²-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]NDP-MSH), a high-affinity, non-selective agonist for MC1, MC3, MC4, and MC5 receptors. The experiment involves incubating cell membranes or whole cells expressing the receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptide. By measuring the displacement of the radioligand, the binding affinity of the competitor can be determined.
The data from these competition assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand. This value can then be converted to the inhibition constant (Kᵢ), which represents the binding affinity of the ligand for the receptor. For example, the parent compound [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH) has been shown to have high affinity for several melanocortin receptors.
Binding Affinities (Kᵢ) of NDP-MSH for Melanocortin Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
|---|---|---|
| MC1 | 0.085 | thno.org |
| MC3 | 0.4 | thno.org |
| MC4 | 3.8 | thno.org |
| MC5 | 5.1 | thno.org |
The NAPS (2-nitro-4-azidophenylsulfenyl) modification on the Trp⁹ residue of the peptide creates a photoaffinity label. This allows for covalent crosslinking of the ligand to the receptor upon photoactivation, a technique used to identify receptor subtypes and characterize the ligand-binding pocket. nih.gov
Cell-Based Functional Assays for Signaling Pathway Activation (e.g., cAMP accumulation, Enzyme Activity)
To determine whether a ligand acts as an agonist, antagonist, or inverse agonist, cell-based functional assays are employed. These assays measure the biological response following receptor binding and activation. For melanocortin receptors, which are G-protein coupled receptors (GPCRs) primarily signaling through the Gαs pathway, the most common functional assay is the measurement of cyclic AMP (cAMP) accumulation. acs.org
Upon agonist binding, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced in cells treated with the ligand is quantified, typically using immunoassays. The potency of an agonist is determined by its half-maximal effective concentration (EC₅₀), the concentration at which it elicits 50% of the maximal response. For instance, studies on the human MC1R (hMC1R) have compared the functional potency of α-MSH and its superpotent analog, NDP-MSH. acs.org
Functional Potency (EC₅₀) of Melanocortins at hMC1R
| Compound | cAMP EC₅₀ (nM) | Reference |
|---|---|---|
| α-MSH | 2.0 ± 0.6 | acs.org |
| [Nle⁴, D-Phe⁷]α-MSH (NDP-MSH) | 0.5 ± 0.03 | acs.org |
Another critical functional assay for MC1R agonists is the measurement of tyrosinase activity. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, and its activity is upregulated following MC1R activation. Analogs like [Nle⁴, D-Phe⁷]-α-MSH have been shown to be significantly more effective than native α-MSH in stimulating tyrosinase activity in melanoma cell lines. snmjournals.org These assays often reveal that such analogs not only have higher potency but also a more sustained effect on enzyme activity, even after the peptide is removed from the culture medium. nih.gov
Molecular Modeling and Computational Chemistry for Ligand-Receptor Docking
Due to the challenges in crystallizing GPCRs like the melanocortin receptors, molecular modeling and computational chemistry are invaluable tools for understanding ligand-receptor interactions at an atomic level. These methods are used to build three-dimensional (3D) models of the receptor and to simulate the docking of ligands like [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH into the binding pocket.
Homology modeling is a common starting point, where the 3D structure of a melanocortin receptor is predicted based on the known crystal structures of related GPCRs. nih.gov These initial models are then often refined using molecular dynamics (MD) simulations. nih.govnih.gov MD simulations place the receptor model in a simulated physiological environment, such as a lipid bilayer with explicit water molecules, and calculate the movements of atoms over time, allowing the model to settle into a more stable and realistic conformation. nih.govnih.gov
Once a refined receptor model is obtained, ligand-receptor docking studies can be performed. snmjournals.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are crucial for interpreting structure-activity relationship (SAR) data and for understanding how specific modifications, such as the NAPS group on Trp⁹, influence binding. Computational analyses have consistently highlighted the importance of the core His-Phe-Arg-Trp motif for the interaction of melanocortins with their receptors. nih.gov
Site-Directed Mutagenesis and Chimeric Receptor Approaches for Receptor Characterization
To experimentally validate the predictions from molecular modeling and to pinpoint the specific amino acid residues of the receptor that are critical for ligand interaction, site-directed mutagenesis is a powerful technique. This method involves systematically replacing specific amino acids in the receptor protein with other amino acids (often alanine (B10760859), in a process called alanine scanning) and then evaluating the impact of these mutations on ligand binding and receptor activation. nih.gov
Studies on melanocortin receptors have used this approach extensively. For example, mutagenesis of conserved acidic residues in transmembrane (TM) domains 2 and 3 of the human MC1R was shown to significantly alter the binding affinity and potency of NDP-MSH, implicating these residues in both ligand binding and receptor activation. nih.gov Similarly, research on the MC4R has used site-directed mutagenesis to dissect the role of the individual residues of the His⁶-d-Phe⁷-Arg⁸-Trp⁹ pharmacophore of NDP-MSH in receptor activation. These studies revealed that while d-Phe⁷, Arg⁸, and Trp⁹ are key for binding, the His⁶ residue is more critical for the receptor activation event itself. nih.gov
Chimeric receptor approaches complement site-directed mutagenesis. In this technique, entire domains or transmembrane segments are swapped between different but related receptors (e.g., between MC1R and MC4R). By testing the binding and functional activity of a ligand on these chimeric receptors, researchers can identify larger structural domains of the receptor that are responsible for ligand selectivity and specific functional responses.
Peptide Synthesis and Purification Techniques for Analog Generation (e.g., Solid Phase Peptide Synthesis)
The generation of complex peptide analogs like [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH relies on advanced chemical synthesis techniques. The most common method for producing such peptides is Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. nih.govnih.gov In this method, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is stable to acid but readily removed by a mild base (like piperidine). The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation, while the side chains remain protected until the final cleavage step.
The synthesis of a modified peptide like [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH involves coupling the appropriate protected amino acids in sequence. The non-natural amino acid Nle(4) and the D-isomer Phe(7) are incorporated using their corresponding protected building blocks. The introduction of the NAPS group onto the Trp(9) residue can be achieved by using a pre-modified Trp(Nps) amino acid during the synthesis. snmjournals.org
After the full peptide chain is assembled, it is cleaved from the solid support and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified to a high degree using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by analytical methods like mass spectrometry and analytical HPLC.
In Vivo Imaging Techniques in Preclinical Models (e.g., PET, SPECT for targeted research)
The overexpression of the melanocortin 1 receptor (MC1R) on the surface of most melanoma cells makes it an excellent target for in vivo imaging. nih.govnih.gov Radiolabeled α-MSH analogs can be used as probes to visualize melanoma tumors in preclinical animal models using non-invasive nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov
For these applications, the α-MSH analog is conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably bind a radioisotope. nih.govnih.gov The choice of radioisotope depends on the imaging modality:
SPECT Imaging: Commonly uses gamma-emitting radionuclides like Indium-111 (¹¹¹In). nih.govnih.gov
PET Imaging: Uses positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). thno.orgacs.orgnih.gov
Numerous studies have demonstrated the successful use of radiolabeled NDP-MSH and its cyclic analogs for imaging melanoma in mouse models. nih.govnih.gov For example, ⁶⁸Ga-labeled DOTA-conjugated cyclic α-MSH peptides have shown high tumor uptake and clear tumor visualization in PET scans of mice bearing B16F10 melanoma xenografts. thno.orgnih.gov Similarly, ¹¹¹In-labeled DOTA-NDP has been evaluated for SPECT imaging. nih.govsnmjournals.org These imaging studies allow for the assessment of the tumor-targeting properties of the peptide, its biodistribution in different organs, and its clearance kinetics. Blocking studies, where a large excess of the non-radiolabeled peptide is co-injected, are performed to confirm that the tumor uptake is specifically mediated by the MC1R. thno.org
Tumor Uptake of Radiolabeled α-MSH Analogs in Preclinical Melanoma Models
| Radiolabeled Analog | Imaging Modality | Tumor Model | Tumor Uptake (%ID/g at 1-2h p.i.) | Reference |
|---|---|---|---|---|
| ⁶⁸Ga-CCZ01048 (DOTA-Pip-Nle-CycMSHhex) | PET | B16F10 | 12.3 ± 3.3 (1h) / 21.9 ± 4.6 (2h) | nih.gov |
| ⁶⁸Ga-DOTA-ReCCMSH(Arg11) | PET | B16/F1 | ~4.31 (0.5h) | nih.gov |
| ¹¹¹In-DOTA-ReCCMSH | SPECT | B16/F1 | 17.29 ± 2.49 (2h) | nih.gov |
%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection
These preclinical imaging techniques are crucial for validating the potential of new α-MSH analogs as targeted diagnostic agents for melanoma.
Future Research Trajectories and Unexplored Dimensions of Nle 4 Phe 7 Naps Trp 9 α Melanocyte Stimulating Hormone Research
Discovery and Characterization of Novel Melanocortin Receptor Interactors
The initial and most critical line of inquiry would be to determine how the "(NAPS)Trp(9)" modification alters the binding profile of the parent molecule, NDP-α-MSH, to the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). NDP-α-MSH is known for its high affinity for MC1R, MC3R, MC4R, and MC5R. The substitution at the Tryptophan-9 position, a key residue in the pharmacophore sequence His-Phe-Arg-Trp, could dramatically alter this profile.
Future research should focus on:
Competitive Binding Assays: To determine the binding affinities (Ki) of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH for each of the human melanocortin receptors. This would establish whether the NAPS modification enhances or diminishes affinity for specific receptor subtypes.
Identification of Allosteric Binding Sites: The bulky nature of a potential NAPS moiety might preclude binding to the orthosteric site and instead favor an allosteric site, a phenomenon observed with other melanocortin ligands. genscript.com
Receptor Dimerization Studies: Investigating whether the novel analog promotes or inhibits the formation of homodimers or heterodimers between different melanocortin receptors, which can influence signaling outcomes.
| Compound | Target Receptor(s) | Reported Binding Affinity (Ki, nM) |
| [Nle(4),D-Phe(7)]-α-MSH (NDP-α-MSH) | MC1R | 0.085 nih.govnih.gov |
| MC3R | 0.4 nih.govnih.gov | |
| MC4R | 3.8 nih.govnih.gov | |
| MC5R | 5.1 nih.govnih.gov | |
| α-MSH | MC1R | Potent agonist ahajournals.org |
Elucidation of Atypical Signaling Pathways and Biased Agonism
Beyond simple binding, the functional consequences of receptor activation are paramount. The "(NAPS)Trp(9)" modification could induce biased agonism, where the ligand preferentially activates one signaling pathway over another (e.g., Gs/cAMP pathway versus β-arrestin recruitment).
Key research questions would include:
cAMP Accumulation Assays: To measure the potency and efficacy of the compound in activating the canonical Gs-protein coupled pathway. NDP-α-MSH is a potent agonist for cAMP accumulation. mdpi.com
β-Arrestin Recruitment Assays: To determine if the compound recruits β-arrestin, which is involved in receptor desensitization and can also initiate its own signaling cascades.
Alternative Signaling Pathway Analysis: Investigating the activation of other pathways, such as those involving protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs), which have been implicated in melanocortin signaling. genscript.com
Design of Highly Selective Melanocortin Receptor Agonists/Antagonists
A primary goal in melanocortin drug design is achieving receptor selectivity to minimize off-target effects. caymanchem.comnih.gov The "(NAPS)Trp(9)" modification could be a key structural feature for developing such selective ligands. The Trp9 residue itself has been a target for modification to alter receptor selectivity. nih.gov
Future design strategies could involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with different NAPS-like modifications at the Trp9 position to understand how size, charge, and hydrophobicity at this position affect receptor selectivity.
Computational Modeling and Docking: Using the known crystal structures of melanocortin receptors to model the binding of [Nle(4)-Phe(7)-(NAPS)Trp(9)]-α-MSH and predict modifications that would enhance selectivity for a particular receptor subtype. researchgate.net
Integration with Advanced Multi-omics Approaches in Preclinical Research
To gain a comprehensive understanding of the cellular and systemic effects of this novel analog, advanced multi-omics approaches would be invaluable. nih.gov
Integrative research should encompass:
Transcriptomics (RNA-seq): To analyze changes in gene expression in target cells (e.g., melanocytes, neurons, adipocytes) following treatment with the compound. This could reveal novel downstream targets and pathways.
Proteomics: To identify changes in the cellular proteome, providing insights into the functional consequences of altered gene expression.
Metabolomics: To assess changes in metabolic profiles in response to the compound, which is particularly relevant given the role of MC3R and MC4R in metabolism.
Investigation of Receptor Trafficking and Desensitization Mechanisms
The long-lasting effects of NDP-α-MSH are, in part, attributed to its resistance to enzymatic degradation and its interactions with the receptor. medchemexpress.comrndsystems.com The "(NAPS)Trp(9)" modification could significantly impact how the receptor is internalized, recycled, or degraded following ligand binding.
Areas for investigation include:
Receptor Internalization Studies: Using techniques like confocal microscopy or flow cytometry to visualize and quantify the internalization of melanocortin receptors upon binding to the novel analog.
Receptor Desensitization Assays: Measuring the rate and extent of desensitization of the cAMP response after prolonged exposure to the compound.
Ubiquitination and Degradation Studies: Examining the post-translational modifications of the receptor that lead to its degradation and how this is influenced by the NAPS-modified ligand.
Exploration of Novel Investigational Applications in Diverse Research Fields
Given the widespread expression and diverse functions of melanocortin receptors, a novel analog with a unique activity profile could have numerous investigational applications. replicor.com
Potential research areas could include:
Neuroinflammation and Neuroprotection: The anti-inflammatory properties of α-MSH are well-established. Investigating the efficacy of the novel analog in models of stroke or neurodegenerative diseases is a logical step. researchgate.net
Energy Homeostasis and Obesity: If the compound shows selectivity for MC3R or MC4R, its potential as a tool to study or modulate feeding behavior and energy expenditure would be of high interest.
Dermatology and Photoprotection: Building on the known effects of NDP-α-MSH on pigmentation, the novel analog could be explored for its potential in inducing melanogenesis and protecting against UV-induced DNA damage. ahajournals.org
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for assessing the melanocortin receptor (MC1R/MC4R) binding affinity of α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹-?
- Methodological Answer : Use radioligand displacement assays (e.g., ¹²⁵I-NDP-MSH) with HEK293 cells transfected with MC1R/MC4R. Include negative controls (e.g., untransfected cells) and validate receptor expression via qPCR or Western blot. Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Ensure triplicate measurements per concentration and report inter-assay variability .
Q. What are the critical parameters for validating the stability of α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹- in biological matrices during pharmacokinetic studies?
- Methodological Answer : Perform stability tests under three conditions: short-term (room temperature, 24h), long-term (-80°C, 30 days), and freeze-thaw cycles. Use LC-MS/MS with deuterated internal standards (e.g., d₃-α-MSH) for quantification. Report recovery rates, matrix effects, and limit of quantification (LOQ). Include a table summarizing degradation thresholds (e.g., <15% change in concentration) .
Q. How to establish dose-response relationships for α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹- in anti-inflammatory models?
- Methodological Answer : Use murine models of LPS-induced inflammation. Administer doses ranging from 0.1–10 mg/kg intraperitoneally and measure IL-6/TNF-α levels via ELISA. Apply ANOVA with post-hoc Tukey tests to compare groups. Include a negative control (saline) and reference drug (e.g., dexamethasone). Report effect sizes and confidence intervals .
Advanced Research Questions
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹-?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, blood-brain barrier penetration) using mass spectrometry. Compare tissue-specific exposure levels with receptor occupancy via ex vivo autoradiography. Use Bayesian meta-analysis to reconcile discrepancies between model systems .
Q. What statistical strategies are recommended for handling high variability in cAMP accumulation assays involving α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹-?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in cell culture. Use robust regression (e.g., Huber loss function) to minimize outlier influence. Pre-specify a coefficient of variation (CV) threshold (<20%) for assay acceptance. Include a sensitivity analysis in supplementary materials .
Q. How to integrate multi-omics data to elucidate off-target effects of α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹-?
- Methodological Answer : Combine RNA-seq (differential gene expression), phosphoproteomics (kinase activity), and metabolomics (pathway enrichment) using network analysis tools (e.g., STRING, Cytoscape). Validate hypotheses with CRISPR/Cas9 knockouts of candidate genes. Report false discovery rates (FDR) and pathway impact scores .
Data Presentation and Reproducibility
Q. What are the minimum reporting standards for structural characterization of α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹- analogs?
- Methodological Answer : Provide HPLC purity (>95%), MALDI-TOF mass spectrometry data, and CD spectra for secondary structure. Include NMR assignments (²D ¹H-¹³C HSQC) for backbone conformation. Cross-reference synthetic procedures to previous publications using SciFinder .
Q. How to design a blinded, randomized study to assess α-MSH, Nle⁴-Phe⁷-(NAPS)Trp⁹- in obesity models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
